1-[(Thiolan-3-yl)amino]propan-2-ol
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Overview
Description
1-[(Thiolan-3-yl)amino]propan-2-ol is an organic compound with the molecular formula C7H15NOS It is a derivative of propanol, featuring a thiolan ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Thiolan-3-yl)amino]propan-2-ol typically involves the reaction of thiolan-3-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(Thiolan-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Thiolan-3-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Thiolan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(Thiolan-3-yl)amino]propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-Amino-3-(thiolan-2-yl)propan-2-ol: Another thiolan derivative with a different amino group position.
Uniqueness
1-[(Thiolan-3-yl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thiolan ring and an amino group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H15NOS |
---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
1-(thiolan-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(9)4-8-7-2-3-10-5-7/h6-9H,2-5H2,1H3 |
InChI Key |
GKXYSOJXQMVTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCSC1)O |
Origin of Product |
United States |
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